Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
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Overview
Description
Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a chemical compound known for its unique bicyclic structure. This compound is derived from camphor and features a methanesulfonate ester group, which imparts specific reactivity and properties. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves the esterification of camphor derivatives. One common method includes the reaction of camphor with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The ketone group in the bicyclic structure can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of new esters or amides depending on the nucleophile used.
Reduction: Conversion of the ketone to a secondary alcohol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is utilized in various fields of scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: Used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exerts its effects is primarily through its reactivity as an ester. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The bicyclic structure provides rigidity and specific steric properties, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Isopropyl (1S)-(+)-10-Camphorsulfate: Another camphor-derived ester with similar reactivity but different steric properties.
Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate: A brominated derivative with distinct reactivity due to the presence of the bromine atom.
Uniqueness
Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is unique due to its specific stereochemistry and the presence of the methanesulfonate ester group. This combination imparts unique reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
This detailed overview provides a comprehensive understanding of Isopropyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonate, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
propan-2-yl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4S/c1-9(2)17-18(15,16)8-13-6-5-10(7-11(13)14)12(13,3)4/h9-10H,5-8H2,1-4H3/t10-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEESZEDZRHEUOI-ZWNOBZJWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OS(=O)(=O)C[C@@]12CC[C@@H](C1(C)C)CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247078-58-6 |
Source
|
Record name | 247078-58-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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